molecular formula C5H7ClO B14086392 1-Chloropent-4-en-2-one CAS No. 100636-38-2

1-Chloropent-4-en-2-one

Cat. No.: B14086392
CAS No.: 100636-38-2
M. Wt: 118.56 g/mol
InChI Key: BNQGBULLSSEFID-UHFFFAOYSA-N
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Description

1-Chloropent-4-en-2-one is an organic compound with the molecular formula C₅H₇ClO It is a chlorinated derivative of pentenone, characterized by the presence of a chlorine atom at the first carbon and a double bond between the fourth and fifth carbons

Properties

CAS No.

100636-38-2

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

1-chloropent-4-en-2-one

InChI

InChI=1S/C5H7ClO/c1-2-3-5(7)4-6/h2H,1,3-4H2

InChI Key

BNQGBULLSSEFID-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropent-4-en-2-one can be synthesized through several methods. One common route involves the reaction of 2-chloroacetonitrile with allyltrimethylsilane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using readily available precursors. The process may include steps such as chlorination and subsequent purification to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloropent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloropent-4-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloropent-4-en-2-one involves its reactivity with various biological and chemical entities. The chlorine atom and the double bond make it a versatile compound for forming new bonds and interacting with different molecular targets. Pathways involved may include nucleophilic attack on the carbonyl carbon or electrophilic addition to the double bond.

Comparison with Similar Compounds

    4-Chloropent-3-en-2-one: Another chlorinated pentenone with a different position of the chlorine atom.

    4-Chloropentan-2-one: A saturated analog without the double bond.

Biological Activity

1-Chloropent-4-en-2-one is a chlorinated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the following structural formula:

ClC1=C2C3=C4C5O\text{Cl}-\text{C}_1=\text{C}_2-\text{C}_3=\text{C}_4-\text{C}_5\text{O}
  • Molecular Formula : C₅H₇ClO
  • Molecular Weight : 132.56 g/mol

This compound features a chlorinated carbon chain with a carbonyl group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the following mechanisms:

  • Nucleophilic Attack : The carbonyl group can undergo nucleophilic attack, leading to the formation of adducts with proteins and nucleic acids.
  • Reactive Intermediates Formation : The compound can generate reactive intermediates that may modulate biochemical pathways, potentially affecting cell signaling and metabolic processes.
  • Enzyme Inhibition : Studies have suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays revealed that this compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases .

Cytotoxic Effects

In cellular models, this compound has shown cytotoxic effects on cancer cell lines. The IC50 values for various cancer types were reported below 10 µM, indicating potent activity. This suggests a possible role in cancer therapeutics .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₅H₇ClOContains a carbonyl groupAntimicrobial, antioxidant, cytotoxic
1-Chloropent-2-en-4-oneC₅H₇ClODifferent double bond positionModerate antimicrobial activity
(E)-1-chloropent-1-en-3-oneC₅H₇ClOVariation in double bond configurationPotential herbicidal properties

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in treating persistent infections .

Investigation into Antioxidant Mechanisms

Another study explored the antioxidant mechanisms of this compound using DPPH radical scavenging assays. The findings suggested that the compound's ability to donate electrons significantly mitigated oxidative damage in cellular models .

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